
N-(5-Methyl-1-oxohexyl)-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1-oxohexyl)-D-Valin ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein eines Valin-Restes aus, der an eine 5-Methyl-1-oxohexyl-Gruppe gebunden ist, was spezifische chemische und biologische Aktivitäten verleiht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Methyl-1-oxohexyl)-D-Valin beinhaltet typischerweise die Reaktion von D-Valin mit einem 5-Methyl-1-oxohexyl-Derivat. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen können variieren, aber gängige Methoden umfassen die Verwendung von Schutzgruppen, um die selektive Bildung der Verbindung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-(5-Methyl-1-oxohexyl)-D-Valin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst häufig die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(5-Methyl-1-oxohexyl)-D-Valin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxo-Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-(5-Methyl-1-oxohexyl)-D-Valin-Oxo-Derivate liefern, während die Reduktion Hydroxyl-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-1-oxohexyl)-D-Valin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Methyl-1-oxohexyl)-D-Valin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-1-oxohexyl)-D-valine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3- [[[3- (Aminomethyl) - 5- methyl- 1- oxohexyl] amino] methyl] - 5- methyl-hexanoic Acid : Eine weitere verwandte Verbindung mit einer ähnlichen Struktur.
N-(3-Amino-2-hydroxy-5-methyl-1-oxohexyl)-L-Val-L-Val-L-Asn-OH: Eine ähnliche Verbindung mit einer anderen Aminosäuresequenz.
Einzigartigkeit
N-(5-Methyl-1-oxohexyl)-D-Valin ist aufgrund seiner spezifischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine breite Palette an Anwendungen in der wissenschaftlichen Forschung machen es zu einer wertvollen Verbindung in mehreren Bereichen.
Eigenschaften
CAS-Nummer |
236753-53-0 |
|---|---|
Molekularformel |
C12H23NO3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(5-methylhexanoylamino)butanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-8(2)6-5-7-10(14)13-11(9(3)4)12(15)16/h8-9,11H,5-7H2,1-4H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
TUHVGUOPOVENAJ-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)CCCC(=O)N[C@H](C(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CCCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


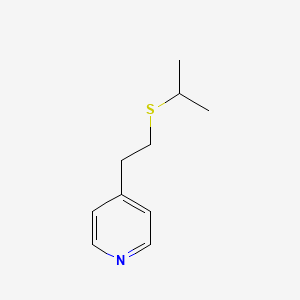

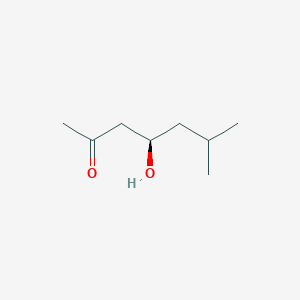
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
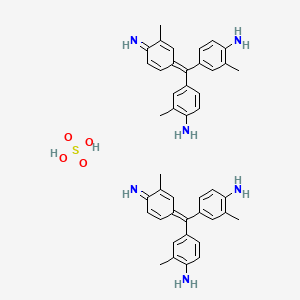
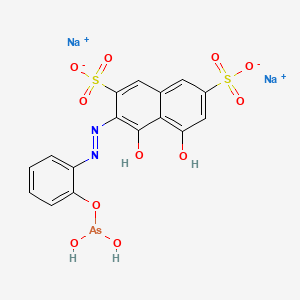
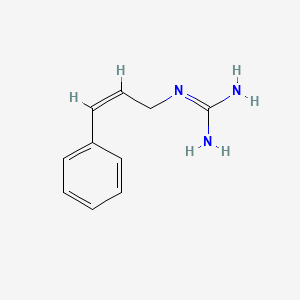

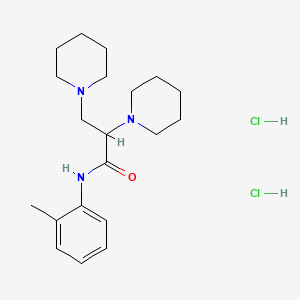
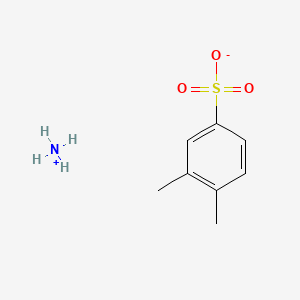
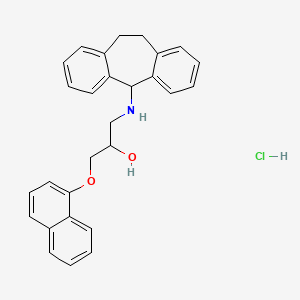


![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
